molecular formula C2H6N2S B7769089 N'-methylcarbamimidothioic acid

N'-methylcarbamimidothioic acid

Cat. No.: B7769089
M. Wt: 90.15 g/mol
InChI Key: KQJQICVXLJTWQD-UHFFFAOYSA-N
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Description

Compound “N'-methylcarbamimidothioic acid” is known as aminocaproic acid. It is a synthetic derivative of the amino acid lysine and is primarily used as an antifibrinolytic agent. This compound is effective in preventing excessive bleeding by inhibiting the breakdown of fibrin clots.

Preparation Methods

Synthetic Routes and Reaction Conditions: Aminocaproic acid can be synthesized through the hydrogenation of adiponitrile, which involves the reduction of the nitrile groups to amine groups. The reaction is typically carried out in the presence of a catalyst such as Raney nickel under high pressure and temperature conditions.

Industrial Production Methods: In industrial settings, aminocaproic acid is produced through the same hydrogenation process but on a larger scale. The process involves the continuous flow of reactants through a reactor containing the catalyst, ensuring efficient conversion and high yield.

Types of Reactions:

    Oxidation: Aminocaproic acid can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound itself is a product of reduction, specifically the reduction of adiponitrile.

    Substitution: Aminocaproic acid can participate in substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a catalyst like Raney nickel.

    Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for acylation reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of aminocaproic acid.

    Reduction: Aminocaproic acid itself.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Aminocaproic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.

    Biology: Employed in studies involving blood clotting mechanisms and fibrinolysis.

    Medicine: Used clinically to treat conditions involving excessive bleeding, such as during surgery or in patients with bleeding disorders.

    Industry: Utilized in the production of certain polymers and as an additive in various industrial processes.

Mechanism of Action

Aminocaproic acid works by binding to the kringle domain of plasminogen, thereby blocking the binding of plasminogen to fibrin and its activation to plasmin. This inhibition prevents the breakdown of fibrin clots, effectively reducing bleeding. The compound’s antifibrinolytic effects are primarily due to its ability to inhibit plasminogen activators and, to a lesser extent, its antiplasmin activity .

Comparison with Similar Compounds

  • Tranexamic acid
  • Epsilon-aminocaproic acid
  • Aminomethylcyclohexane carboxylic acid

Aminocaproic acid’s uniqueness lies in its specific binding to the kringle domain of plasminogen, making it a valuable tool in both clinical and research settings.

Properties

IUPAC Name

N'-methylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2S/c1-4-2(3)5/h1H3,(H3,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJQICVXLJTWQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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